molecular formula C16H14N2O B1212129 4-(2,4-dimethylphenyl)-2H-phthalazin-1-one

4-(2,4-dimethylphenyl)-2H-phthalazin-1-one

Cat. No. B1212129
M. Wt: 250.29 g/mol
InChI Key: VPXCBMLQCAPFLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-dimethylphenyl)-2H-phthalazin-1-one is a ring assembly and a member of pyridazines.

Scientific Research Applications

Polymer Development

  • Aromatic Polyamides : 4-(2,4-dimethylphenyl)-2H-phthalazin-1-one has been instrumental in the synthesis of unsymmetrical and kink non-coplanar heterocyclic diamines, contributing to the development of novel poly(arylene ether amides) containing the phthalazinone moiety. These polymers display remarkable solubility, high glass-transition temperatures, and excellent thermal stability, indicating potential applications in high-performance materials (Lin Cheng, X. Jian, S. Mao, 2002).
  • Novel Poly(aryl ether amide)s : Research has explored the creation of novel poly(aryl ether amide)s incorporating the phthalazinone moiety, demonstrating inherent viscosities and solubility in various solvents. These polymers exhibit high glass-transition temperatures, suggesting their suitability for advanced material applications (Cheng Lin, Jian X-Gao, 2010).

Material Science

  • Fluorinated Poly(phthalazinone ether)s : This compound is pivotal in the synthesis of fluorinated poly(phthalazinone ether)s with perfluorophenylene moieties, showcasing soluble and thermally stable properties. The polymers are amorphous with high molecular weights and transition temperatures, indicating their potential in various industrial applications (Zhaoqiang Lu et al., 2004).
  • Fluorescent Organic Nanosheets : A derivative, namely 13-(4-bromophenyl)-3,3-dimethyl-3,4-dihydro-1H-indazolo[1,2-b]phthalazine-1,6,11(2H,13H)-trione, has been used to create fluorescent organic nanosheets capable of detecting Cr6+ and Mn7+ ions in aqueous media. These nanosheets exhibit high selectivity and sensitivity, providing potential applications in environmental monitoring (Saubai B. Wakshe et al., 2021).

Chemical Synthesis and Characterization

  • NMR Studies : The compound has been extensively studied using NMR techniques, aiding in the structural characterization and analysis of phthalazinone derivatives. This foundational research helps in understanding the chemical properties and potential applications of these compounds (Gao Hong-chang, 2001).

properties

Product Name

4-(2,4-dimethylphenyl)-2H-phthalazin-1-one

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

4-(2,4-dimethylphenyl)-2H-phthalazin-1-one

InChI

InChI=1S/C16H14N2O/c1-10-7-8-12(11(2)9-10)15-13-5-3-4-6-14(13)16(19)18-17-15/h3-9H,1-2H3,(H,18,19)

InChI Key

VPXCBMLQCAPFLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=NNC(=O)C3=CC=CC=C32)C

solubility

2.1 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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